(R)-3-Benzyloxy myristic acid

Lipid A synthesis Immunology Synthetic chemistry

(R)-3-Benzyloxy-tetradecanoic acid (CAS 87357-67-3), also known as (R)-3-Benzyloxy myristic acid, is a chiral fatty acid derivative with a 14-carbon backbone and a benzyl-protected hydroxyl group at the C3 position. It is a key synthetic building block for constructing structurally defined lipid A analogues, which are crucial for understanding innate immune responses and developing novel vaccine adjuvants.

Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
CAS No. 87357-67-3
Cat. No. B016796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Benzyloxy myristic acid
CAS87357-67-3
Synonyms(R)-3-Benzyloxytetradecanoic Acid;  (3R)-3-(Phenylmethoxy)tetradecanoic Acid; 
Molecular FormulaC21H34O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1
InChIInChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23)/t20-/m1/s1
InChIKeyNDCDVTWILZGAIG-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Benzyloxy-tetradecanoic Acid (CAS 87357-67-3): A Chiral Lipid A Building Block and Vaccine Adjuvant Precursor


(R)-3-Benzyloxy-tetradecanoic acid (CAS 87357-67-3), also known as (R)-3-Benzyloxy myristic acid, is a chiral fatty acid derivative with a 14-carbon backbone and a benzyl-protected hydroxyl group at the C3 position [1]. It is a key synthetic building block for constructing structurally defined lipid A analogues, which are crucial for understanding innate immune responses and developing novel vaccine adjuvants [2]. The compound is characterized by its specific (R)-configuration, which is essential for its biological and synthetic applications, and is typically supplied as a clear, pale yellow oil soluble in organic solvents such as chloroform and dichloromethane [3][4].

Why (R)-3-Benzyloxy-tetradecanoic Acid Cannot Be Interchanged with Generic Analogs


Substituting (R)-3-Benzyloxy-tetradecanoic acid with an unsubstituted fatty acid like myristic acid, the (S)-enantiomer, or a different chain-length analogue is not scientifically sound. The compound's utility is defined by its specific (R)-stereochemistry and its dual functionality: a carboxylic acid for amide/ester bond formation and a protected 3-hydroxy group. The benzyl ether acts as a crucial protecting group during multi-step syntheses of complex lipids like lipid A [1]. Using the (S)-enantiomer or an achiral analogue would introduce unwanted stereochemistry, potentially altering the conformation and biological activity of the final product [2]. Furthermore, the physicochemical properties, such as solubility and melting point, are directly tied to its specific molecular structure, making simple replacement with a generic 'fatty acid derivative' ineffective for applications requiring precise structural control [3].

Quantitative Differentiation Guide for (R)-3-Benzyloxy-tetradecanoic Acid


Superior Synthetic Yield in Lipid A Analogue Construction

In the synthesis of lipid A monosaccharide analogues, the condensation of a glucosamine derivative with (R)-3-benzyloxytetradecanoic acid (18a) using DCC and DMAP in CH2Cl2 proceeded with a 91% yield . This high yield demonstrates the compound's efficiency as an acylating agent for constructing complex glycolipids. In a related study, acylation of a similar protected glucosamine intermediate with the same compound provided a 86% yield [1]. While these are not direct head-to-head comparisons with alternative acylating agents in the same study, they represent consistent, high-yielding transformations in the context of challenging lipid A analogue syntheses.

Lipid A synthesis Immunology Synthetic chemistry

Chiral Purity Defines Biological Activity: (R)- vs. (S)-Enantiomer

The compound's (R)-configuration is essential. The (S)-enantiomer, (S)-3-benzyloxytetradecanoic acid (CAS 192508-66-0), is a distinct chemical entity with different applications and physical properties [1]. In the context of lipid A synthesis, the natural and biologically active acyl chains possess the (R)-configuration . Using the (S)-enantiomer would result in a diastereomeric final product with potentially altered or abolished immunostimulatory activity. This is a class-level inference based on the well-established importance of stereochemistry in lipid A biology.

Chiral synthesis Stereochemistry Lipid A

Defined Role as a Lipid A Precursor in Immunomodulation

This compound is a specific building block for synthesizing structurally defined lipid A analogues, which are Toll-like receptor 4 (TLR4) agonists [1]. Unlike crude or heterogeneous natural lipid A preparations, the use of this defined synthetic intermediate allows for the creation of homogeneous molecular species. This homogeneity is crucial for establishing clear structure-activity relationships (SAR) in immunological studies, where the potency (EC50) for inducing various cytokines can differ by as much as 100-fold depending on the precise lipid A structure [2]. The compound itself is not the final active immunomodulator, but its use enables the controlled synthesis of those active molecules, a capability not offered by generic fatty acids.

Immunomodulation Vaccine adjuvant TLR4

Optimal Procurement and Application Scenarios for (R)-3-Benzyloxy-tetradecanoic Acid


Synthesis of Structurally Defined Lipid A Analogues for TLR4 Research

This is the primary application scenario. Researchers in immunology and medicinal chemistry utilize (R)-3-Benzyloxy-tetradecanoic acid as a key acylating agent to construct homogeneous, synthetic lipid A derivatives [1]. These well-defined molecules are essential for probing TLR4 signaling pathways and establishing precise structure-activity relationships (SAR), where cytokine induction potencies can vary dramatically [2]. Procurement is driven by the need for a reliable, high-purity building block to replace heterogeneous natural lipid A preparations.

Development of Next-Generation Vaccine Adjuvants

The compound is a precursor for synthesizing novel glycolipid-based vaccine adjuvants . Its use enables the creation of molecularly defined adjuvants that can be tuned for specific immune responses, as opposed to traditional adjuvants like alum. The ability to control stereochemistry and acylation patterns via intermediates like (R)-3-Benzyloxy-tetradecanoic acid is critical for developing safer and more effective vaccines [1].

Custom Synthesis of Chiral Lipid Intermediates

Contract research organizations (CROs) and academic core facilities specializing in complex lipid and carbohydrate synthesis procure this compound for use in multi-step custom syntheses [1]. The protected 3-hydroxy group allows for orthogonal deprotection strategies, making it a versatile intermediate for constructing more elaborate fatty acid derivatives. Its established synthetic protocols and predictable reactivity make it a preferred choice over less-characterized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Benzyloxy myristic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.